

An In-depth Technical Guide to Orcinol: Chemical Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcinol, systematically known as 5-methylbenzene-1,3-diol, is a phenolic compound that has garnered significant interest in various scientific fields. It is a naturally occurring aromatic diol, found in numerous species of lichens and certain plants, and is also accessible through chemical synthesis.[1][2] Its versatile chemical structure lends itself to a range of applications, from a key reagent in colorimetric assays for carbohydrates to a precursor in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, natural occurrence, synthesis, and biological activities of **orcinol**, with a focus on data relevant to research and development.

Chemical Structure and Identifiers

Orcinol is a derivative of res**orcinol** with a methyl group at the 5-position. Its structure is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a methyl group at position 5.

Table 1: Chemical Identifiers for Orcinol



Identifier	Value
IUPAC Name	5-Methylbenzene-1,3-diol
Other Names	5-Methylresorcinol, 3,5-Dihydroxytoluene, Orcin
CAS Number	504-15-4
PubChem CID	10436
Chemical Formula	C7H8O2
Canonical SMILES	CC1=CC(=CC(=C1)O)O
Molecular Weight	124.14 g/mol

Physicochemical Properties

Orcinol is a colorless, crystalline solid that may redden on exposure to air.[2] It is known to crystallize with one molecule of water, forming **orcinol** monohydrate. The anhydrous and monohydrate forms exhibit different melting points. It is soluble in water, alcohol, and ether.[2]

Table 2: Physicochemical Properties of Orcinol

Property	Value
Appearance	White to off-white crystalline powder or crystals
Melting Point	106-112 °C (anhydrous)
Boiling Point	290 °C
Density	1.29 g/cm ³
Solubility in Water	80 g/L
рКа	9.56 ± 0.10 (Predicted)
Flash Point	159 °C
LogP	1.221 (estimated)



Natural Occurrence and Synthesis Natural Sources and Biosynthesis

Orcinol is a well-known secondary metabolite in many species of lichens, including those of the genera Roccella and Lecanora.[2] It is also found in some higher plants. The biosynthesis of **orcinol** in these organisms occurs via the polyketide pathway, where acetyl-CoA and malonyl-CoA serve as the primary precursors.[1]

Chemical Synthesis

Several synthetic routes to **orcinol** have been developed. The first reported synthesis involved the ring-opening of dehydroacetic acid.[2] Other notable methods include:

- From Toluene: **Orcinol** can be synthesized from toluene, although specific industrial-scale protocols are proprietary.
- From Alkyl Crotonate and Alkyl Acetoacetate: A patented process describes the reaction of an alkyl crotonate with an alkyl acetoacetate in the presence of a hydride to form a resorcinol derivative, which is then converted to orcinol.

Experimental Protocols Extraction of Orcinol from Lichens (General Procedure)

A general method for the extraction of lichen secondary metabolites, including **orcinol**, involves the following steps:

- Extraction: A dried and ground lichen sample is extracted with a solvent such as acetone.
- Filtration and Concentration: The extract is filtered, and the solvent is evaporated to yield a crude residue.
- Purification: The crude extract is then subjected to purification techniques. A common laboratory method is thin-layer chromatography (TLC) to separate the components. For larger scale purification, column chromatography with silica gel is employed.

Bial's Test for Pentoses



Orcinol is a key component of Bial's reagent, used for the colorimetric detection of pentose sugars.

Reagents:

Bial's Reagent: Dissolve 0.4 g of orcinol in 200 mL of concentrated hydrochloric acid. Add
 0.5 mL of a 10% ferric chloride solution.

Procedure:

- To 2 mL of the test solution, add 3 mL of Bial's reagent.
- Heat the mixture in a boiling water bath for 1-2 minutes.
- Cool the solution. A blue-green color indicates the presence of pentoses. Hexoses will
 typically produce a muddy brown or yellow color.

Orcinol Assay for RNA Quantification

This assay is a common method for the determination of RNA concentration in a sample.

Reagents:

- **Orcinol** Reagent: Dissolve 1 g of **orcinol** in 100 mL of concentrated hydrochloric acid containing 0.5 g of ferric chloride.
- Standard RNA solution: A solution of known RNA concentration.

Procedure:

- Prepare a standard curve using known concentrations of the standard RNA solution.
- To 1 mL of the sample (and each standard), add 2 mL of the orcinol reagent.
- Heat the tubes in a boiling water bath for 20 minutes.
- Cool the tubes to room temperature.
- Measure the absorbance of the solutions at 665 nm using a spectrophotometer.



 Determine the concentration of RNA in the sample by comparing its absorbance to the standard curve.

Biological Activities and Signaling Pathways

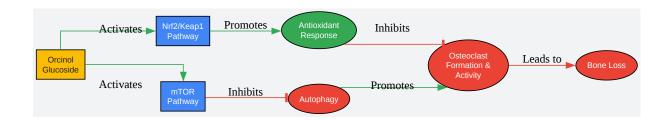
Orcinol and its derivatives have been reported to exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

- Antioxidant Activity: As a phenolic compound, orcinol can scavenge free radicals, which is attributed to the hydrogen-donating ability of its hydroxyl groups.
- Antimicrobial Activity: Orcinol has demonstrated inhibitory effects against various bacteria and fungi.
- Cytotoxic Effects: Studies have shown that orcinol can induce apoptosis in certain cancer cell lines, such as human SW480 colorectal cancer cells, in a dose-dependent manner.[2]

Signaling Pathway Involvement

Recent research on **orcinol** glucoside, a derivative of **orcinol**, has shed light on its mechanism of action in cellular processes. In a study on senile osteoporosis, **orcinol** glucoside was found to attenuate bone loss by inhibiting osteoclast formation and activity. This effect was linked to the activation of the Nrf2/Keap1 signaling pathway and the mTOR signaling pathway. Specifically, **orcinol** glucoside was shown to activate the Nrf2/Keap1 pathway, which plays a crucial role in the cellular antioxidant response, and to enhance the phosphorylation of mTOR and its downstream target p70S6K, thereby suppressing autophagy.

Below is a diagram illustrating the proposed signaling pathway influenced by **orcinol** glucoside.





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